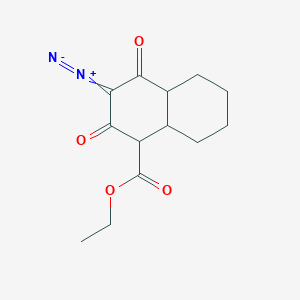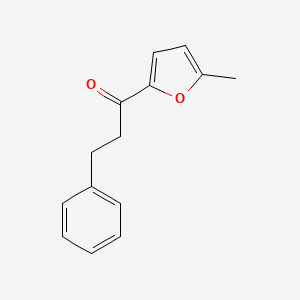![molecular formula C19H23NO B14315441 3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one CAS No. 106220-78-4](/img/structure/B14315441.png)
3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one is an organic compound characterized by its unique structure, which includes a biphenyl core with a hexylamino group and a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one typically involves the reaction of 1,1’-biphenyl-4-one with hexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The hexylamino group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-one derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate molecular interactions and pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and other advanced materials.
Wirkmechanismus
The mechanism by which 3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism depends on the context of its application, such as its role in a biological system or its function in a chemical reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Hydroxyamino)methylidene]-4’-methyl[1,1’-biphenyl]-4(3H)-one: Similar structure with a hydroxyamino group instead of a hexylamino group.
3-[(Amino)methylidene][1,1’-biphenyl]-4(3H)-one: Contains an amino group instead of a hexylamino group.
Uniqueness
The uniqueness of 3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one lies in its specific functional groups and structural configuration, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that may not be achievable with similar compounds.
Eigenschaften
CAS-Nummer |
106220-78-4 |
|---|---|
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
2-(hexyliminomethyl)-4-phenylphenol |
InChI |
InChI=1S/C19H23NO/c1-2-3-4-8-13-20-15-18-14-17(11-12-19(18)21)16-9-6-5-7-10-16/h5-7,9-12,14-15,21H,2-4,8,13H2,1H3 |
InChI-Schlüssel |
SSNMTZNHGVZFLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN=CC1=C(C=CC(=C1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)

![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)



![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)


![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)
![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)

